Nitrogen trifluoride

Description

Properties

InChI |

InChI=1S/F3N/c1-4(2)3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGCUCJTUSOZKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

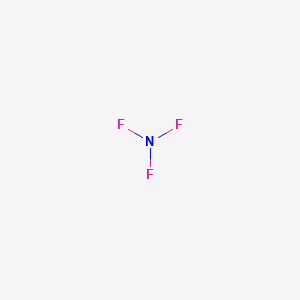

N(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3N, NF3 | |

| Record name | NITROGEN TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROGEN TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1234 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | nitrogen trifluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nitrogen_trifluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040181 | |

| Record name | Nitrogen trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.002 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrogen trifluoride appears as a colorless gas with a moldy odor. Very toxic by inhalation. Slightly soluble in water. Corrosive to tissue. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Used to make other chemicals and as a component of rocket fuels., Gas or Vapor, Colorless gas with a moldy odor. [Note: Shipped as a nonliquefied compressed gas.]; [NIOSH], COLOURLESS GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a moldy odor., Colorless gas with a moldy odor. [Note: Shipped as a nonliquefied compressed gas.] | |

| Record name | NITROGEN TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen fluoride (NF3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrogen trifluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NITROGEN TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1234 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROGEN TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/655 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrogen trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0455.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-200 °F at 760 mmHg (NIOSH, 2023), -128.75 °C, Trouton constant: 19.9; decomposed by electric sparks; inert chemically; liquid at boiling point, -129 °C, -200 °F | |

| Record name | NITROGEN TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROGEN TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROGEN TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1234 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROGEN TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/655 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrogen trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0455.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slight (NIOSH, 2023), Water solubility = 1.4X10-5 mol NF3/mol H2O at 25 °C and 101.3 kPa, Insoluble in water, Solubility in water: none, Slight | |

| Record name | NITROGEN TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROGEN TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROGEN TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1234 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Nitrogen trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0455.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.902 g/L, Liquid density = 1.533 at -129 °C; Heat of formation = -131.5 kJ/mol; Heat capacity = 53.39 J/(mol*K), Relative density (water = 1):, 2.46(relative gas density) | |

| Record name | NITROGEN TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROGEN TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1234 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Nitrogen trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0455.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.46 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 2.902 | |

| Record name | NITROGEN TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROGEN TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/655 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

greater than 1 atm (NIOSH, 2023), 33,400 mm Hg at 233 K, >1 atm | |

| Record name | NITROGEN TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROGEN TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROGEN TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/655 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrogen trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0455.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Fluorides as HF, CO2, CO, CF4, N2, O2 + Ar, SF6, N2O, and H2O. /From table/ | |

| Record name | NITROGEN TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas [Note: Shipped as a nonliquified compressed gas] | |

CAS No. |

7783-54-2 | |

| Record name | NITROGEN TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen trifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrogen trifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrogen trifluoride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/nitrogen-trifluoride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Nitrogen fluoride (NF3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrogen trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrogen trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROGEN TRIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4402F4X0RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NITROGEN TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROGEN TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1234 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROGEN TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/655 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrogen trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/QX1D5F88.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-340 °F (NIOSH, 2023), -208.79 °C, Heat of fusion at the melting point = 3.9794x10+5 J/kmol, -208.5 °C, -343.8 °F, -340 °F | |

| Record name | NITROGEN TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROGEN TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROGEN TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1234 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROGEN TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/655 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrogen trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0455.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Pioneering Achievement in Inorganic Chemistry: The Synthesis of Nitrogen Trifluoride by Otto Ruff

A comprehensive technical overview of the first successful synthesis of nitrogen trifluoride by Otto Ruff and his collaborators in 1928, detailing the experimental protocol, key quantitative data, and the logical framework of the synthesis and purification process.

Introduction

The first successful synthesis of this compound (NF₃) stands as a landmark achievement in the field of fluorine chemistry, accomplished by the renowned German chemist Otto Ruff and his colleagues, J. Fischer and F. Luft, in 1928.[1][2] This pioneering work, published in the journal Zeitschrift für Anorganische und Allgemeine Chemie, detailed the electrolytic method for producing this highly stable nitrogen-fluorine compound.[1] Prior to Ruff's success, the synthesis of nitrogen fluorides had been a significant challenge for chemists. This technical guide provides an in-depth look into the historical synthesis of NF₃ as developed by Otto Ruff, aimed at researchers, scientists, and professionals in drug development who can appreciate the foundational techniques in the handling of reactive fluorine compounds.

Experimental Protocols

The core of Otto Ruff's method for the synthesis of this compound was the electrolysis of a molten salt mixture.[1][3] The following protocol is reconstructed from available historical and technical sources detailing this seminal work.

Materials and Apparatus

-

Electrolytic Cell: A copper vessel served as the cathode.[1]

-

Anode: A carbon electrode was used as the anode.[1]

-

Power Source: A direct current source capable of delivering a constant current and voltage.

-

Gas Collection and Purification Train: A series of traps and reaction vessels to separate this compound from byproducts.

Procedure

-

Preparation of the Electrolyte: Anhydrous ammonium bifluoride was placed into the copper electrolytic cell. It is crucial that the electrolyte is anhydrous to prevent the formation of oxygen and other undesirable byproducts during electrolysis.

-

Electrolysis: The electrolyte was melted and maintained at a temperature of 125°C.[1][3] A direct current was passed through the molten salt with the following parameters:

-

Gas Collection: The gaseous products evolved at the anode were collected for purification. The primary products were this compound (NF₃) and hydrogen (H₂), which evolved at the cathode.[1] However, several byproducts were also formed, including nitrogen (N₂), dinitrogen difluoride (N₂F₂), dinitrogen tetrafluoride (N₂F₄), difluoroamine (NHF₂), nitrogen oxides, oxygen, and carbon tetrafluoride (CF₄).[1]

-

Purification: The crude gas mixture was passed through a purification train to isolate the this compound. While the exact purification train used by Ruff in his original experiment is not detailed in readily available sources, modern adaptations of his method employ a series of cold traps and chemical scrubbers to remove impurities.

Quantitative Data

The following table summarizes the key quantitative parameters of Otto Ruff's original experiment for the synthesis of this compound.

| Parameter | Value |

| Electrolyte Temperature | 125°C |

| Voltage | 7-9 V |

| Current | 10 A |

| Anode Material | Carbon |

| Cathode Material | Copper |

| Primary Product at Anode | NF₃ |

| Primary Product at Cathode | H₂ |

Table 1: Key experimental parameters from Otto Ruff's 1928 synthesis of this compound.[1][3]

Experimental and Logical Workflow

The synthesis and purification of this compound as performed by Otto Ruff can be visualized as a multi-stage process. The following diagrams illustrate the logical flow of the experimental procedure.

The logical relationship between the reactants and products in the electrolytic cell is a key aspect of this synthesis.

References

nitrogen trifluoride molecular geometry and bond angle

An In-depth Technical Guide to the Molecular Geometry and Bond Angle of Nitrogen Trifluoride (NF₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (NF₃) is an inorganic compound with significant applications in the microelectronics industry as an etchant and cleaning agent.[1][2] A thorough understanding of its molecular structure is fundamental to comprehending its reactivity, physical properties, and potential interactions in various chemical systems. This technical guide provides a detailed analysis of the molecular geometry, bond angle, and related structural parameters of NF₃. It integrates theoretical predictions from Valence Shell Electron Pair Repulsion (VSEPR) theory with experimentally determined data from spectroscopic and diffraction methods. Detailed experimental methodologies are discussed, and quantitative data are systematically presented.

Theoretical Framework: VSEPR Theory

The molecular geometry of this compound is accurately predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory.[3] This theory posits that electron pairs in the valence shell of a central atom repel each other and will, therefore, arrange themselves to be as far apart as possible, minimizing electrostatic repulsion.[3][4] The arrangement of these electron pairs determines the electron geometry, while the arrangement of only the bonded atoms defines the molecular geometry.

For NF₃:

-

Valence Electrons: The central nitrogen atom has 5 valence electrons, and each of the three fluorine atoms contributes 7, totaling 5 + 3(7) = 26 valence electrons.[1]

-

Lewis Structure: The Lewis structure shows the central nitrogen atom forming single covalent bonds with three fluorine atoms and having one lone pair of electrons.[1][5]

-

Electron Groups: The central nitrogen atom is surrounded by four electron groups: three bonding pairs (N-F bonds) and one lone pair.[6][7]

-

Electron Geometry: With four electron groups, the arrangement that maximizes distance is a tetrahedral electron geometry, with an ideal bond angle of 109.5°.[1][3]

-

Molecular Geometry: The presence of the lone pair distinguishes the molecular geometry from the electron geometry. According to VSEPR theory, lone pair-bond pair (LP-BP) repulsions are stronger than bond pair-bond pair (BP-BP) repulsions.[2][8] This stronger repulsion from the lone pair compresses the angles between the bonding pairs. Consequently, NF₃ is classified as an AX₃E molecule, resulting in a trigonal pyramidal molecular geometry.[3][6]

The logical flow of VSEPR theory to determine the geometry of NF₃ is illustrated in the diagram below.

Quantitative Structural Parameters

Experimental analysis provides precise measurements of the structural parameters of the NF₃ molecule. These values confirm the predictions of VSEPR theory, showing a compressed bond angle from the ideal tetrahedral shape. The key quantitative data are summarized in the table below.

| Parameter | Experimental Value | Reference | Notes |

| Molecular Geometry | Trigonal Pyramidal | [1][2][9] | Consistent with AX₃E VSEPR model. |

| Electron Geometry | Tetrahedral | [1] | Based on four electron domains around the central nitrogen. |

| F-N-F Bond Angle | 102.37° | [10] | Determined from microwave spectroscopy data. |

| 101.9° | [2] | The angle is significantly less than the ideal 109.5°. | |

| N-F Bond Length | 1.365 Å (136.5 pm) | [10] | |

| 137 pm | [1] | ||

| Hybridization | sp³ | [1][5] | Four sp³ hybrid orbitals on the central nitrogen atom. |

| Dipole Moment | 0.234 D | [11] | The molecule is polar due to its asymmetric shape. |

Experimental Determination of NF₃ Structure

The precise structural parameters of NF₃ have been determined using advanced experimental techniques, primarily gas-phase electron diffraction and microwave spectroscopy. These methods provide direct insight into the atomic arrangement and dimensions within the molecule.

Gas-Phase Electron Diffraction

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds.

Methodology:

-

Sample Introduction: A gaseous sample of NF₃ is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas. The electrons are scattered by the electrostatic potential of the NF₃ molecules.

-

Diffraction Pattern: The scattered electrons create a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera).[12] The intensity and radii of these rings are dependent on the interatomic distances within the molecule.

-

Data Analysis: The diffraction pattern is converted into a radial distribution curve, which shows the probability of finding interatomic distances at various lengths.[12]

-

Structure Refinement: A theoretical model of the molecule's geometry (bond lengths and angles) is fitted to the experimental radial distribution curve. By iteratively refining the model, precise values for the N-F bond length and the F-N-F bond angle are determined.[12]

Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule, corresponding to transitions between its rotational energy levels. This technique provides highly accurate data on the molecule's moments of inertia, from which its geometry can be derived.

Methodology:

-

Sample Preparation: A low-pressure gaseous sample of NF₃ is introduced into a waveguide or resonant cavity.

-

Microwave Irradiation: The sample is irradiated with microwave radiation over a range of frequencies.

-

Absorption Spectrum: When the frequency of the microwave radiation matches the energy difference between two rotational levels, the molecule absorbs the radiation. A detector measures this absorption, generating a rotational spectrum. For NF₃, spectra for both ¹⁴NF₃ and ¹⁵NF₃ isotopic species have been analyzed to improve the precision of the rotational parameters.[13]

-

Data Analysis: The frequencies of the absorption lines in the spectrum are used to calculate the molecule's rotational constants (A, B, C).

-

Geometric Calculation: The rotational constants are directly related to the principal moments of inertia of the molecule. For a symmetric top molecule like NF₃, these moments of inertia can be used to solve for the geometric parameters, yielding highly precise values for the N-F bond length and the F-N-F bond angle.[10] The dipole moment of the molecule can also be determined from the Stark effect in the microwave spectrum.[11]

Comparison with Related Molecules

NF₃ vs. NH₃

Both this compound and ammonia (NH₃) have a trigonal pyramidal structure with a lone pair on the central nitrogen atom. However, their bond angles differ significantly.

This difference is attributed to the high electronegativity of fluorine. In NF₃, the highly electronegative fluorine atoms pull the electron density of the N-F bonds away from the central nitrogen atom.[2] This reduces the electron density near the nitrogen, decreasing the repulsion between the bonding pairs and allowing the lone pair to compress the F-N-F angle more significantly. In NH₃, the N-H bonding pairs have higher electron density closer to the nitrogen, leading to stronger bond pair-bond pair repulsion and a larger H-N-H bond angle.[7]

NF₃ vs. BF₃

Boron trifluoride (BF₃) has a different geometry despite also having a central atom bonded to three fluorine atoms.

The central boron atom in BF₃ has only three valence electrons and forms three single bonds with fluorine. It has no lone pairs of electrons.[8] With only three bonding pairs and no lone pairs (AX₃ type), the electron groups arrange themselves in a trigonal planar geometry to maximize separation, resulting in F-B-F bond angles of 120°.[8]

Conclusion

The molecular structure of this compound is definitively characterized as trigonal pyramidal with an experimentally determined F-N-F bond angle of approximately 102.37° .[10] This geometry is a direct consequence of the sp³ hybridization of the central nitrogen atom and the influence of its one lone pair and three bonding pairs of electrons, as accurately described by VSEPR theory. The high electronegativity of fluorine atoms leads to a contraction of the bond angle compared to ammonia. The precise structural parameters of NF₃, established through rigorous experimental methods like microwave spectroscopy and gas electron diffraction, are crucial for understanding its chemical behavior and for its applications in materials science and industrial processes.

References

- 1. topblogtenz.com [topblogtenz.com]

- 2. This compound - Molecule of the Month - October 2019 (JSMol version) [chm.bris.ac.uk]

- 3. proprep.com [proprep.com]

- 4. youtube.com [youtube.com]

- 5. Page loading... [guidechem.com]

- 6. youtube.com [youtube.com]

- 7. quora.com [quora.com]

- 8. quora.com [quora.com]

- 9. homework.study.com [homework.study.com]

- 10. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Thermodynamic Properties and Enthalpy of Formation of Nitrogen Trifluoride (NF3): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of Nitrogen Trifluoride (NF3), with a particular focus on its enthalpy of formation. This document summarizes key quantitative data, details the experimental methodologies for the determination of these properties, and presents logical relationships through diagrams.

Thermodynamic Properties of NF3

This compound is a thermally stable inorganic compound with significant applications in the electronics industry. A summary of its key thermodynamic properties is presented in Table 1.

Table 1: Key Thermodynamic Properties of this compound (NF3)

| Property | Value | Units |

| Standard Enthalpy of Formation (ΔHf°) | -132.1[1] | kJ/mol |

| -126.37[2] | kJ/mol | |

| -123[3] | kJ/mol | |

| -109[4] | kJ/mol | |

| Standard Molar Gibbs Free Energy of Formation (ΔGf°) | -90.6[1] | kJ/mol |

| -84.4[4] | kJ/mol | |

| Standard Molar Entropy (S°) | 260.8[1] | J/(mol·K) |

| 260.77[2] | J/(mol·K) | |

| 260.3[4] | J/(mol·K) | |

| Molar Heat Capacity at Constant Pressure (Cp) (298.15 K) | 53.5[1] | J/(mol·K) |

| 53.35[2] | J/(mol·K) | |

| 53.26[4] | J/(mol·K) |

The temperature dependence of the ideal gas heat capacity at constant pressure (Cp) can be described by the Shomate Equation:

Cp° = A + Bt + Ct² + D*t³ + E/t²

where t is the temperature in Kelvin divided by 1000. The coefficients for NF3 are provided in Table 2.

Table 2: Shomate Equation Parameters for NF3 (Gas Phase)

| Temperature Range (K) | A | B | C | D | E |

| 298 - 1000 | 26.45610 | 142.2606 | -137.6134 | 47.68505 | -0.404491 |

| 1000 - 6000 | 82.54781 | 0.345728 | -0.071941 | 0.005089 | -4.482487 |

Experimental Determination of the Enthalpy of Formation

The standard enthalpy of formation of NF3 has been determined experimentally using bomb calorimetry. This technique involves measuring the heat evolved from a chemical reaction carried out at constant volume in a high-pressure vessel called a bomb.

Experimental Protocols

The determination of the enthalpy of formation of NF3 has been achieved through two primary calorimetric reactions:

-

Reaction with Hydrogen: NF3(g) + 3/2 H2(g) → 1/2 N2(g) + 3 HF(aq)[5]

-

Reaction with Ammonia: NF3(g) + 4/3 NH3(g) → N2(g) + 3 NH4F(c)[5]

A detailed, generalized protocol for these experiments is outlined below:

2.1.1. Apparatus

-

Bomb Calorimeter: A high-pressure reaction vessel, typically constructed of nickel or a nickel alloy to withstand the corrosive nature of fluorine compounds, immersed in a water bath of known volume.

-

Calorimeter Jacket: An outer container surrounding the water bath to either maintain a constant temperature (isothermal) or to match the temperature of the inner water bath (adiabatic).

-

Temperature Measurement: A high-precision thermometer (e.g., a platinum resistance thermometer) to monitor the temperature change of the water bath.

-

Gas Handling System: A manifold for the precise introduction of gaseous reactants (NF3, H2, NH3) into the bomb.

-

Ignition System: An electrical circuit to deliver a measured amount of energy to ignite the reaction, typically via a fuse wire.

2.1.2. Procedure

-

Calibration: The heat capacity of the calorimeter system is determined by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid.[5] A known mass of the standard is burned in the bomb, and the resulting temperature rise of the water bath is measured. The heat capacity of the calorimeter is then calculated.

-

Sample Introduction: A precisely measured amount of NF3 gas is introduced into the bomb. For the reaction with hydrogen or ammonia, the second gaseous reactant is then added in excess.

-

Reaction Initiation: The bomb is sealed and placed in the calorimeter. The system is allowed to reach thermal equilibrium. The reaction is then initiated by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water bath is recorded at regular intervals before, during, and after the reaction until a constant temperature is reached.

-

Product Analysis: After the reaction, the bomb is cooled, and the gaseous and solid/aqueous products are carefully collected and analyzed to determine the extent of the reaction and to check for any side products. For the reaction with hydrogen, the concentration of the resulting hydrofluoric acid (HF) solution is determined by titration.[5] For the reaction with ammonia, the amount of ammonium fluoride (NH4F) produced can be determined, and the residual ammonia can be measured using the Kjeldahl method.[5]

-

Data Analysis: The observed temperature change is corrected for heat exchange with the surroundings and the heat introduced by the ignition system. The heat of reaction at constant volume (ΔU) is then calculated using the heat capacity of the calorimeter. The enthalpy of reaction (ΔH) is subsequently determined from ΔU. Finally, the standard enthalpy of formation of NF3 is calculated using Hess's law, incorporating the known enthalpies of formation of the other reactants and products.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the enthalpy of formation of NF3 and the relationship between its thermodynamic properties.

Caption: Experimental workflow for determining the enthalpy of formation of NF3.

Caption: Interrelation of the core thermodynamic properties of NF3.

References

infrared and Raman spectra analysis of nitrogen trifluoride

An In-depth Technical Guide to the Infrared and Raman Spectra Analysis of Nitrogen Trifluoride

Introduction

This compound (NF₃) is a colorless, non-flammable, and thermally stable gas at standard conditions.[1] It finds significant application in the electronics industry as a plasma etchant and cleaning agent for the manufacturing of semiconductors and liquid-crystal displays.[1][2] Given its industrial importance and its classification as a potent greenhouse gas, a thorough understanding of its molecular properties through spectroscopic techniques is crucial.[1][2]

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical methods used to probe the vibrational modes of molecules. The analysis of these spectra provides detailed insights into molecular structure, symmetry, and bond characteristics. This guide offers a comprehensive overview of the principles, experimental methodologies, and data interpretation associated with the IR and Raman analysis of this compound.

Molecular Structure, Symmetry, and Vibrational Modes

The NF₃ molecule possesses a trigonal pyramidal geometry, with the nitrogen atom at the apex.[1][3] This structure results from the sp³ hybridization of the central nitrogen atom, which has three bonding pairs and one lone pair of electrons.[1] The presence of the lone pair repels the bonding pairs, resulting in F-N-F bond angles of approximately 102°.[1]

The symmetry of the NF₃ molecule is described by the C₃ᵥ point group.[4] The symmetry elements for this point group include:

-

A C₃ principal rotation axis.

-

Three σᵥ vertical mirror planes.[4]

For a non-linear molecule like NF₃ with 4 atoms, the number of fundamental vibrational modes is 3N-6, which equals 6. However, due to the degeneracy of some modes, these vibrations are grouped into four distinct fundamental frequencies: ν₁, ν₂, ν₃, and ν₄. Based on the C₃ᵥ point group, these modes are classified into the following symmetry species:

-

A₁ type : Two non-degenerate modes (ν₁ and ν₂) which are symmetric with respect to the C₃ axis.

-

E type : Two doubly degenerate modes (ν₃ and ν₄) which are asymmetric.

Selection Rules: The activity of these vibrational modes in IR and Raman spectroscopy is governed by selection rules derived from group theory. For a molecule with C₃ᵥ symmetry:

-

Infrared Activity : A vibrational mode is IR active if it causes a change in the molecule's dipole moment.[5] Both A₁ and E modes are IR active.

-

Raman Activity : A vibrational mode is Raman active if it causes a change in the molecule's polarizability. Both A₁ and E modes are also Raman active.

Therefore, all four fundamental vibrational modes of this compound are expected to be observable in both infrared and Raman spectra.

Experimental Protocols

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a standard technique for obtaining the infrared spectrum of gaseous samples like NF₃.

Methodology:

-

Sample Preparation : A high-purity sample of NF₃ gas is required. The gas is introduced into a specialized gas cell.

-

Instrumentation : The analysis is performed using an FTIR spectrometer. Key components include a broadband IR source (e.g., Globar), a Michelson interferometer, and a detector (e.g., MCT - Mercury Cadmium Telluride).

-

Gas Cell : The gas cell must have windows transparent to IR radiation, such as Potassium Bromide (KBr) or Barium Fluoride (BaF₂).[6][7] Path lengths can vary, with common lengths being 10 cm, but longer path lengths (e.g., 85 cm) can be used to investigate weaker absorption bands.[7]

-

Data Acquisition :

-

The sample chamber is first purged with an inert gas like dry nitrogen to eliminate atmospheric interference from H₂O and CO₂.[8]

-

A background spectrum is collected with the evacuated gas cell in the beam path.

-

The gas cell is then filled with the NF₃ sample to a specific pressure (e.g., 760 mm Hg).[6]

-

The sample spectrum is recorded. The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum. High-resolution spectra can be obtained to study the rovibrational fine structure of the absorption bands.[2][9]

-

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for studying symmetric vibrations.

Methodology:

-

Sample Preparation : For liquid-phase analysis, the NF₃ gas is condensed and maintained at liquid nitrogen temperature in a sample tube, often within a Dewar flask.[7] For gas-phase analysis, the sample is contained in a high-pressure cell.[10]

-

Instrumentation : A typical Raman spectroscopy setup includes:

-

Laser Source : A high-intensity monochromatic laser, such as a frequency-doubled Nd:YAG laser (532 nm), is used as the excitation source.[11]

-

Sample Illumination : The laser beam is focused onto the sample. A backscattering or 90° collection geometry can be used.[11]

-

Signal Collection & Filtering : The scattered light is collected by a lens system. A notch or edge filter is critically important to block the intense Rayleigh scattered light while allowing the weaker Raman scattered light to pass through.[10]

-

Spectrometer and Detector : The collected light is dispersed by a diffraction grating in a spectrometer and detected by a sensitive detector, such as a Charge-Coupled Device (CCD).[11]

-

-

Data Acquisition : The spectrometer records the intensity of the scattered light as a function of its frequency shift relative to the excitation laser frequency. This shift, known as the Raman shift (typically in cm⁻¹), corresponds to the vibrational frequencies of the molecule.

Data Presentation and Spectral Analysis

The vibrational frequencies of NF₃ have been determined through numerous studies. The data from both gaseous IR and liquid Raman experiments are summarized below for comparison.

Table 1: Fundamental Vibrational Frequencies of this compound (NF₃)

| Vibrational Mode | Symmetry | Description | Infrared (Gas) Frequency (cm⁻¹)[7][12] | Raman (Liquid) Frequency (cm⁻¹)[7][12] |

| ν₁ | A₁ | Symmetric N-F Stretch | 1031 | 1050 |

| ν₂ | A₁ | Symmetric Bend (Umbrella) | 642 | 667 |

| ν₃ | E | Asymmetric N-F Stretch | 907 | 905 |

| ν₄ | E | Asymmetric Bend | 497 | 515 |

Interpretation of Spectra:

-

ν₁ (Symmetric Stretch) : This mode involves the three fluorine atoms moving in phase along the N-F bonds. It appears as a strong, polarized band in the Raman spectrum and a distinct band in the IR spectrum.

-

ν₂ (Symmetric Bend) : This "umbrella" mode involves the fluorine atoms moving in phase perpendicular to the N-F bonds. It is observed in both spectra.

-

ν₃ (Asymmetric Stretch) : This degenerate mode involves two N-F bonds stretching while one compresses. It typically gives rise to one of the most intense absorptions in the infrared spectrum of NF₃.

-

ν₄ (Asymmetric Bend) : This degenerate mode involves an asymmetric bending of the F-N-F angles. It is observed in both IR and Raman spectra.

The slight differences in frequencies between the gas (IR) and liquid (Raman) phases are due to intermolecular interactions in the condensed phase. In addition to the fundamental bands, weaker overtone (e.g., 2ν₃, 2ν₄) and combination bands (e.g., ν₁ + ν₃) can be observed, particularly in the infrared spectrum at higher pressures or longer path lengths.[12]

Visualization of Structure-Symmetry-Activity Relationship

The logical flow from molecular structure to spectroscopic activity for NF₃ can be visualized as follows.

References

- 1. topblogtenz.com [topblogtenz.com]

- 2. researchgate.net [researchgate.net]

- 3. proprep.com [proprep.com]

- 4. Solved -2 a) (2 point) Draw all symmetry elements and point | Chegg.com [chegg.com]

- 5. youtube.com [youtube.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. pubs.aip.org [pubs.aip.org]

- 8. mse.washington.edu [mse.washington.edu]

- 9. researchgate.net [researchgate.net]

- 10. fiveable.me [fiveable.me]

- 11. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 12. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Rotational Spectrum of 14NF3 and 15NF3 Isotopic Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rotational spectra of the nitrogen trifluoride isotopologues, ¹⁴NF₃ and ¹⁵NF₃. By presenting a detailed comparison of their spectroscopic constants, outlining the experimental methodologies used for their determination, and illustrating the associated workflows, this document serves as a valuable resource for researchers in molecular spectroscopy, quantum chemistry, and related fields.

Introduction to the Rotational Spectroscopy of this compound

This compound (NF₃) is a pyramidal symmetric top molecule that has been the subject of numerous spectroscopic investigations. The study of its rotational spectrum, particularly of its isotopic species, provides crucial information about its molecular structure, dynamics, and the intricate interactions between the nuclear spins and the overall molecular rotation. High-resolution microwave and millimeter-wave spectroscopy are powerful techniques to precisely determine the rotational constants, centrifugal distortion effects, and hyperfine structure, offering a deep insight into the molecule's fundamental properties.

This guide focuses on the two stable nitrogen isotopologues, ¹⁴NF₃ and ¹⁵NF₃, highlighting the differences in their rotational spectra arising from the change in the nitrogen nucleus.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data for the ground vibrational state of ¹⁴NF₃ and ¹⁵NF₃, allowing for a direct comparison between the two isotopic species. The data has been compiled from high-resolution spectroscopic studies.[1]

Rotational and Centrifugal Distortion Constants

The rotational spectra of ¹⁴NF₃ and ¹⁵NF₃ have been extensively studied, leading to the precise determination of their rotational and centrifugal distortion constants. These parameters are essential for predicting the frequencies of rotational transitions and for understanding the rigidity of the molecule. The data presented below is primarily from the work of Cazzoli and Puzzarini (2006), who provided improved ground-state spectroscopic parameters for both isotopologues.

| Parameter | ¹⁴NF₃ | ¹⁵NF₃ | Units |

| Rotational Constants | |||

| B₀ | 10681.092679(39) | 10629.47940(23) | MHz |

| C₀ | 5845.54(3) | 5845.23(3) | MHz |

| Quartic Centrifugal Distortion Constants | |||

| DJ | 0.01461109(11) | 0.0143234(12) | MHz |

| DJK | -0.02277154(71) | -0.0222093(33) | MHz |

| DK | 0.0118(3) | 0.0118 (fixed) | MHz |

| Sextic Centrifugal Distortion Constants | |||

| HJ | 1.9529(95) x 10⁻⁸ | 1.83(11) x 10⁻⁸ | MHz |

| HJK | -9.847(96) x 10⁻⁸ | -9.2(9) x 10⁻⁸ | MHz |

| HKJ | 1.490(10) x 10⁻⁷ | 1.49(11) x 10⁻⁷ | MHz |

| HK | -6.9(4) x 10⁻⁸ | -6.9 (fixed) | MHz |

Table 1: Ground-State Rotational and Centrifugal Distortion Constants of ¹⁴NF₃ and ¹⁵NF₃.[1]

Hyperfine Coupling Constants

The hyperfine structure in the rotational spectra of NF₃ arises from the interactions of the nuclear spins with the molecular rotation and with each other. The ¹⁴N nucleus has a nuclear spin I=1, resulting in a nuclear quadrupole coupling, while the ¹⁹F nuclei have a spin of I=1/2. The ¹⁵N nucleus has a spin of I=1/2 and therefore does not exhibit a nuclear quadrupole interaction, simplifying its hyperfine spectrum.

The hyperfine structure of the J = 1 ← 0 rotational transition of ¹⁴NF₃ has been resolved using pulsed jet Fourier transform microwave spectroscopy, yielding the following constants.

| Parameter | Value | Units |

| Nuclear Quadrupole Coupling Constant | ||

| χaa(¹⁴N) | -7.093(8) | MHz |

| Spin-Rotation Constants | ||

| CF | 21.8(16) | kHz |

| CN | 2.4(16) | kHz |

| Spin-Spin Constant | ||

| Daa(F-F) | 17(10) | kHz |

Table 2: Hyperfine Coupling Constants for ¹⁴NF₃.

Experimental values for the hyperfine coupling constants (spin-rotation and spin-spin interactions) of the ¹⁵NF₃ isotopologue were not found in the surveyed literature. Due to the ¹⁵N nuclear spin of 1/2, no nuclear quadrupole coupling is present.

Experimental Protocols

The determination of the spectroscopic constants listed above relies on high-resolution rotational spectroscopy. The following provides a generalized methodology based on the experimental setups described in the literature.

Millimeter-Wave Spectroscopy

A common experimental approach involves the use of a computer-controlled millimeter-wave (MMW) spectrometer.

Methodology:

-

Sample Preparation: A sample of ¹⁴NF₃ or ¹⁵NF₃ gas is introduced into a temperature-controlled absorption cell. The pressure is typically kept low (a few mTorr) to minimize pressure broadening of the spectral lines.

-

Radiation Source: A frequency synthesizer generates a stable microwave frequency, which is then multiplied to the millimeter-wave region (typically in the range of 100-800 GHz) using a series of frequency multipliers.

-

Measurement: The millimeter-wave radiation is passed through the absorption cell.

-

Detection: A sensitive detector, such as a Schottky diode or a bolometer, measures the radiation intensity after it has passed through the sample.

-

Data Acquisition: The detector signal is processed using phase-sensitive detection with a lock-in amplifier. The frequency of the source is swept over the desired range, and the absorption spectrum is recorded as a function of frequency.

-

Analysis: The observed transition frequencies are then fitted to a theoretical model Hamiltonian for a symmetric top molecule to extract the rotational, centrifugal distortion, and hyperfine coupling constants.

Pulsed Jet Fourier Transform Microwave (FTMW) Spectroscopy

For resolving very fine details, such as the hyperfine structure, pulsed jet FTMW spectroscopy offers higher resolution and sensitivity.

Methodology:

-

Sample Introduction: A dilute mixture of NF₃ in a carrier gas (e.g., Argon) is expanded supersonically through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational temperatures (a few Kelvin), simplifying the spectrum and narrowing the spectral lines.

-

Microwave Pulse: A short, high-power microwave pulse is used to polarize the molecules in the jet.

-

Free Induction Decay (FID): After the pulse, the coherently rotating molecules emit a faint microwave signal, known as the free induction decay (FID).

-

Detection: The FID is detected by a sensitive receiver.

-

Fourier Transformation: The time-domain FID signal is converted to a frequency-domain spectrum by a Fourier transform.

-

Analysis: The resulting high-resolution spectrum allows for the precise measurement of transition frequencies and the determination of hyperfine coupling constants.

Visualizations

The following diagrams illustrate the generalized workflows for the experimental techniques described above.

References

solubility and reactivity of NF3 in different solvents

An In-depth Technical Guide to the Solubility and Reactivity of Nitrogen Trifluoride (NF₃)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (NF₃) is a colorless, non-flammable, and toxic gas with a slightly musty odor, utilized increasingly in the microelectronics industry for plasma etching and equipment cleaning.[1] Despite its industrial importance, its properties as a solvent are not its primary application, and detailed data regarding its solubility and reactivity in various common solvents are sparse. This guide provides a comprehensive overview of the known solubility and reactivity characteristics of NF₃, compiled from available technical and safety literature. It covers its limited solubility in aqueous and other solvent systems, its general inertness at ambient temperatures, and its heightened reactivity as a potent oxidizing agent at elevated temperatures. This document also outlines general experimental protocols for assessing gas solubility and material compatibility, and presents key data in structured tables for clarity.

Physicochemical Properties of this compound

NF₃ has a trigonal pyramidal molecular geometry, similar to ammonia. However, the high electronegativity of the fluorine atoms significantly alters its chemical properties compared to ammonia. The strong electron-withdrawing effect of fluorine atoms reduces the electron density on the nitrogen atom, resulting in a small dipole moment and negligible basicity.[1][2][3]

Table 1: Key Physicochemical Properties of NF₃

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | NF₃ | [1] |

| Molar Mass | 71.00 g/mol | [1] |

| Boiling Point | -129.06 °C (-200.31 °F) | [1] |

| Melting Point | -207.15 °C (-340.87 °F) | [1] |

| Density (gas, 15°C, 1 atm) | 3.003 kg/m ³ | [1] |

| Dipole Moment | 0.234 D | [1][3] |

| Molecular Shape | Trigonal pyramidal | [1][2] |

| Appearance | Colorless gas | [1][4] |

| Odor | Slightly musty / Moldy |[1][4] |

Solubility of NF₃

This compound is generally characterized by its low solubility in most solvents, a consequence of its weak intermolecular van der Waals forces.[3] While its polarity might suggest some affinity for polar solvents, its gaseous nature and low dipole moment limit its dissolution.

Solubility in Aqueous Systems

NF₃ is slightly soluble in water, but reports on the exact value vary.[1][4][5] It is critical to note that this dissolution is physical, as NF₃ does not react with or hydrolyze in pure water at ambient or moderately elevated temperatures.[1][2][6]

Table 2: Reported Solubility of NF₃ in Water

| Solubility Value | Conditions | Reference(s) |

|---|---|---|

| 0.021 g / 100 mL | Not specified | [1] |

| 0.21 g / 100 mL | Not specified | [3] |

| "Slightly soluble" | General | [4][5] |

| "Insoluble" | General |[7] |

Note: The discrepancy in reported values highlights the limited focus on NF₃ solubility in the literature. Researchers should verify these values experimentally for their specific applications.

Solubility in Organic Solvents

Specific quantitative solubility data for NF₃ in various organic solvents (both polar and non-polar) is not widely available in published literature. However, based on its physicochemical properties:

-

Polar Solvents: Due to its small dipole moment, NF₃ is expected to have limited solubility in polar solvents like ethanol and acetone.[8] Electrochemical studies have noted its irreversible reduction in polar aprotic solvents, indicating some level of interaction.[3]

-

Non-Polar Solvents: Solubility in non-polar solvents is also expected to be low, governed by weak dispersion forces.

Reactivity of NF₃

NF₃ is often described as a "sluggish" oxidizer at room temperature, similar in reactivity to dioxygen.[1][2] Its reactivity increases dramatically with temperature.

General Reactivity and Thermal Stability

At ambient temperatures, NF₃ is relatively inert. It is compatible with various materials, including steel, Monel, copper, aluminum, and highly fluorinated polymers like Teflon®.[1][7][9] It does not react with glass or mercury.[2][4] The thermal decomposition of NF₃ becomes significant at temperatures above 300°C, where it dissociates into reactive NF₂ and F radicals, transforming it into a powerful fluorinating and oxidizing agent.[2][10]

Reactivity with Solvents and Reagents

The reactivity of NF₃ is highly dependent on the reaction conditions, particularly temperature, and the nature of the co-reactant.

Table 3: Summary of NF₃ Reactivity with Various Substances

| Substance | Conditions | Products | Reactivity Level | Reference(s) |

|---|---|---|---|---|

| Water (pure) | Up to 133°C | No reaction | Inert | [6] |

| Aqueous Base (e.g., KOH) | 100°C | Nitrite (NO₂⁻) and Fluoride (F⁻) | Slow hydrolysis | [6][11] |

| Aqueous Acid | Room Temperature | No reaction | Inert | [2] |

| Hydrogen (H₂) | 350°C (no spark) | No reaction | Inert | [2] |

| Hydrogen (H₂) | Spark ignition | HF, N₂ | Explosive | [2][7] |

| Reducing Agents (NH₃, H₂S, CH₄, CO, Diborane) | Ignition / Pressure | Varies (e.g., HF, N₂, Cl₂) | Violent / Explosive | [1][4][5] |

| Organic Compounds | High Temperatures (>200°C) | Varies (e.g., HF, N₂, Cl₂) | Explosive attack | [1] |

| Metals (e.g., Copper) | > 200-300°C | Tetrafluorohydrazine (N₂F₄), Metal Fluoride (CuF₂) | Reactive | [1] |

| Oxides (e.g., Al₂O₃) | 100°C - 400°C | Nitrogen Oxides (NOₓ), Metal Fluoride (AlF₃) | Reactive |[12][13] |

Material Compatibility

Material selection for handling NF₃ is critical, especially at elevated temperatures and pressures.

Table 4: Material Compatibility Guidelines for NF₃

| Material Class | Compatible Materials | Conditions / Notes | Reference(s) |

|---|---|---|---|

| Metals | Carbon Steel, Stainless Steel, Copper, Aluminum | Ambient temperature, low pressure. | [7][9] |

| Nickel, Monel | Preferred for high-pressure, high-temperature service. | [7][9] | |

| Polymers | PTFE (Teflon®), PCTFE (Kel-F®), Viton® | Teflon® is most compatible up to 150°C. | [9] |

| Lubricants | Perfluorinated lubricants (Krytox®, Fomblin®) | Hydrocarbon-based oils and greases can react violently and must be avoided. |[9][14] |

Experimental Protocols

Protocol: Measurement of Gas Solubility (Volumetric Method)

This protocol describes a general volumetric method for determining the amount of gas that dissolves in a liquid at a specific temperature and pressure.

Objective: To determine the solubility of NF₃ in a chosen solvent.

Apparatus:

-

Gas burette with a piston-cylinder arrangement.

-

Thermostatted equilibrium vessel with a magnetic stirrer.

-

Pressure transducer and controller.

-

Vacuum pump.

-

High-precision thermometer.

Methodology:

-

System Preparation: Assemble the apparatus within a constant temperature water bath. Evacuate the entire system.

-

Solvent Degassing: Introduce a precisely weighed amount of the solvent into the equilibrium vessel. Degas the solvent by applying a vacuum while stirring until the measured pressure equals the solvent's vapor pressure at the test temperature.

-

Gas Introduction: Fill the gas burette with NF₃ to a known initial volume and pressure.

-

Equilibration: Open the valve connecting the gas burette to the equilibrium vessel. The gas will expand into the vessel and begin to dissolve in the stirred solvent.

-

Measurement: Monitor the pressure within the system. Equilibrium is reached when the pressure remains constant.

-

Calculation: Record the final volume of the gas in the burette. The change in the gas volume, after correcting for the gas in the headspace of the equilibrium vessel, corresponds to the amount of gas dissolved in the known mass of the solvent.

-

Data Reporting: Solubility is typically reported in terms of the mole fraction of the gas in the liquid or as the Bunsen or Ostwald coefficient.

(This protocol is adapted from general methodologies described in the literature.[15])

Protocol: Assessment of Material Reactivity (Autogenous Ignition Temperature)

This protocol outlines a general method for determining the autogenous ignition temperature (AIT) of nonmetallic materials in a pressurized oxidizer like NF₃.

Objective: To determine the minimum temperature at which a material will spontaneously ignite in the presence of high-pressure NF₃.

Apparatus:

-

High-pressure reaction cell capable of safely containing NF₃.

-

Test sample holder.

-